molecular formula C6H5IN2O B13669877 4-iodo-2-Pyridinecarboxamide

4-iodo-2-Pyridinecarboxamide

Cat. No.: B13669877
M. Wt: 248.02 g/mol
InChI Key: UDLIRDDMIQQDJH-UHFFFAOYSA-N
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Description

4-Iodo-2-Pyridinecarboxamide is a heterocyclic organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridine, where the carboxamide group is attached to the second position and an iodine atom is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-Pyridinecarboxamide typically involves the iodination of 2-pyridinecarboxamide. One common method is the Sandmeyer reaction, where 2-pyridinecarboxamide is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the fourth position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-Pyridinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 4-azido-2-pyridinecarboxamide, 4-cyano-2-pyridinecarboxamide, and 4-thio-2-pyridinecarboxamide.

    Oxidation: Products include 4-iodo-2-pyridinecarboxylic acid.

    Reduction: Products include 4-iodo-2-pyridinecarboxylate.

Scientific Research Applications

4-Iodo-2-Pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-Iodo-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, which is activated intracellularly by the hydrolytic action of enzymes such as AmiC, releasing the active moiety that exerts its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-Pyridinecarboxamide is unique due to the presence of the iodine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5IN2O

Molecular Weight

248.02 g/mol

IUPAC Name

4-iodopyridine-2-carboxamide

InChI

InChI=1S/C6H5IN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)

InChI Key

UDLIRDDMIQQDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)C(=O)N

Origin of Product

United States

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